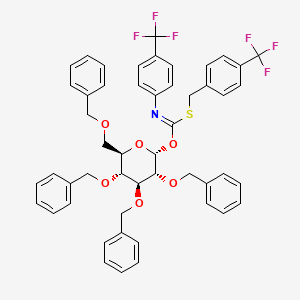

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate

Description

Development and Significance as a Glycosyl Donor

The emergence of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl p-trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate as a premier glycosyl donor represents a watershed moment in carbohydrate chemistry, addressing fundamental challenges that had long plagued the synthesis of complex oligosaccharides. This compound belongs to a sophisticated class of glycosyl donors characterized by thioformimidate leaving groups, which exhibit remarkable stability under ambient conditions while maintaining exceptional reactivity when activated by appropriate catalytic systems. The development of this particular donor emerged from the recognition that oligosaccharides play crucial roles in numerous biological processes, including embryonic growth, cellular differentiation, senescence, immune system function, and carcinogenesis. The urgent need to understand these mechanisms necessitated the development of synthetic methodologies capable of producing oligosaccharides with precisely defined structures, enabling systematic structure-activity relationship studies.

The significance of this glycosyl donor extends beyond its immediate synthetic utility, representing a fundamental advancement in the understanding of how molecular architecture influences glycosylation efficiency and selectivity. Unlike conventional glycosyl donors that often suffer from limited stability or poor stereoselectivity, this compound combines the structural benefits of benzyl protection with the unique electronic properties imparted by trifluoromethyl substituents. The p-trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate functionality serves as a highly sophisticated leaving group that can be activated under mild conditions while providing excellent control over the stereochemical outcome of glycosylation reactions. This breakthrough has enabled chemists to approach oligosaccharide synthesis with unprecedented confidence, knowing that both reactivity and selectivity can be predictably controlled.

Research investigations have demonstrated that this donor exhibits superior performance compared to traditional glycosylating agents such as trichloroacetimidates, fluorides, and simple thioglycosides. The compound's ability to undergo quantitative glycosylation reactions under carefully controlled conditions has made it an indispensable tool for both academic research and industrial applications. Its synthetic accessibility, combined with exceptional shelf stability, has contributed to its widespread adoption in laboratories worldwide. The donor's capacity to participate in one-pot sequential glycosylation protocols has particularly revolutionized the efficiency of oligosaccharide assembly, reducing the number of synthetic steps required while maintaining high yields and selectivity.

Mukaiyama's Thioformimidate Chemistry

The revolutionary thioformimidate chemistry pioneered by Teruaki Mukaiyama represents one of the most significant conceptual advances in glycosylation methodology, fundamentally transforming how chemists approach the construction of glycosidic bonds. Mukaiyama's insight into the potential of thioformimidate leaving groups emerged from systematic studies of anomeric activation mechanisms and the recognition that conventional leaving groups often lacked the optimal balance of stability and reactivity required for complex oligosaccharide synthesis. His development of glucose derivatives bearing thioformimidate functionality at the anomeric position marked the beginning of a new era in carbohydrate chemistry, providing unprecedented control over both the kinetics and thermodynamics of glycosylation reactions.

The fundamental principle underlying Mukaiyama's thioformimidate chemistry lies in the unique electronic properties of the thioformimidate moiety, which can be selectively activated by catalytic amounts of trifluoromethanesulfonic acid in the presence of molecular sieves. This activation strategy represents a departure from traditional approaches that often required stoichiometric amounts of promoters or harsh reaction conditions. The thioformimidate group functions as an ideal leaving group because it combines thermodynamic stability under neutral conditions with rapid activation upon protonation of the nitrogen atom. This dual nature allows for precise temporal control over glycosylation reactions, enabling chemists to orchestrate complex synthetic sequences with remarkable precision.

Mukaiyama's systematic investigation of thioformimidate donors revealed that the electronic nature of substituents on both the sulfur and nitrogen atoms dramatically influences both reactivity and selectivity. His research demonstrated that the incorporation of electron-withdrawing trifluoromethyl groups enhances the electrophilic character of the anomeric center while simultaneously stabilizing the donor under storage conditions. The development of the p-trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate system represents the culmination of these structure-activity relationship studies, providing an optimal balance of stability, reactivity, and selectivity. This donor system exhibits remarkable versatility, functioning effectively with both protic and Lewis acid catalysts, and demonstrating compatibility with a wide range of glycosyl acceptors.

The mechanistic insights gained from Mukaiyama's work have revealed that thioformimidate activation proceeds through a well-defined pathway involving initial protonation of the nitrogen atom, followed by heterolytic cleavage of the carbon-sulfur bond to generate a stabilized oxocarbenium ion intermediate. This intermediate can then undergo nucleophilic attack by glycosyl acceptors with high stereoselectivity, particularly when the reaction is conducted under carefully controlled temperature and solvent conditions. The ability to achieve both alpha and beta selectivity by appropriate choice of reaction conditions has made this chemistry particularly valuable for complex oligosaccharide synthesis.

Evolution of Stereoselective Glycosylation Methods

The evolution of stereoselective glycosylation methods represents a continuous quest for greater precision and predictability in carbohydrate synthesis, with the development of thioformimidate donors marking a crucial milestone in this progression. Early glycosylation methods, while groundbreaking in their time, often suffered from poor stereoselectivity and limited substrate scope, necessitating the development of more sophisticated approaches. The introduction of participating groups, such as acetyl esters at the 2-position, provided the first reliable method for achieving 1,2-trans glycoside formation through neighboring group participation. However, these methods were limited to specific stereochemical outcomes and often required multiple protection and deprotection steps.

The advancement from simple halide donors to more sophisticated systems represents a fundamental shift in glycosylation strategy. Glycosyl fluorides, first introduced by Mukaiyama in 1981, demonstrated the potential for using more stable anomeric leaving groups that could be activated under mild conditions. These fluorinated donors exhibited superior stability compared to chlorides and bromides while maintaining excellent reactivity when activated with appropriate Lewis acids. The success of glycosyl fluorides paved the way for the development of even more sophisticated donor systems, including trichloroacetimidates, thioglycosides, and ultimately thioformimidates.

Recent developments in stereoselective glycosylation have focused increasingly on understanding and controlling the mechanistic pathways that determine stereochemical outcomes. The recognition that glycosylation reactions can proceed through either S-N-1-like or S-N-2-like mechanisms, depending on reaction conditions and substrate structure, has enabled the development of more rational approaches to stereocontrol. Pre-activation strategies, where donor activation and acceptor addition are temporally separated, have emerged as particularly powerful tools for achieving high stereoselectivity. These methods allow for the characterization of reactive intermediates and provide greater control over the stereochemical course of glycosylation reactions.

The concentration dependence of neighboring group-directed glycosylation reactions has also been recognized as a critical factor influencing stereoselectivity. Higher concentrations often lead to erosion of 1,2-trans selectivity as competing S-N-2-like reactions become more prominent. This understanding has led to the development of optimized reaction protocols that carefully balance concentration, stoichiometry, and temperature to achieve optimal stereoselectivity. The integration of these mechanistic insights with advanced donor systems like thioformimidates has resulted in glycosylation methods of unprecedented reliability and scope.

Position in Modern Carbohydrate Chemistry

The position of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl p-trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate in modern carbohydrate chemistry can be characterized as both foundational and transformative, representing a synthesis of decades of methodological development with cutting-edge understanding of reaction mechanisms. This compound exemplifies the current state-of-the-art in glycosyl donor design, incorporating multiple layers of sophistication that address the most challenging aspects of oligosaccharide synthesis. Its development represents the convergence of several important trends in carbohydrate chemistry, including the movement toward more stable and selective donors, the integration of fluorinated functionality for enhanced reactivity, and the adoption of protecting group strategies that minimize synthetic complexity.

In the contemporary landscape of carbohydrate synthesis, this donor occupies a unique position as both a practical synthetic tool and a platform for fundamental mechanistic studies. Its exceptional stability allows for convenient handling and storage, while its predictable reactivity enables its use in automated synthesis platforms and high-throughput screening applications. The compound's ability to participate in chemoselective glycosylation reactions has made it particularly valuable for the synthesis of complex branched oligosaccharides, where multiple glycosylation events must be orchestrated with precision. This capability has proven essential for the preparation of biologically relevant carbohydrate structures, including those found in glycoproteins, glycolipids, and carbohydrate-based therapeutics.

The strategic importance of this donor in modern synthetic campaigns extends beyond its immediate utility in glycoside bond formation to encompass its role in enabling new synthetic strategies and methodologies. The development of one-pot glycosylation protocols, where multiple glycosylation events are conducted sequentially without intermediate purification, has been greatly facilitated by the availability of donors with predictable and controllable reactivity profiles. This compound's compatibility with a wide range of reaction conditions and its ability to maintain selectivity across diverse substrate combinations has made it an ideal component for such advanced synthetic strategies.

Current research directions in carbohydrate chemistry increasingly emphasize the development of more sustainable and efficient synthetic methods, and this donor contributes significantly to these goals. Its high atom economy, minimal waste generation, and compatibility with environmentally friendly solvents align with contemporary green chemistry principles. The compound's role in enabling more direct synthetic routes, often eliminating multiple protection and deprotection steps, represents a significant advancement toward more sustainable carbohydrate synthesis. Furthermore, its utility in enzymatic and chemoenzymatic synthesis protocols highlights its versatility and adaptability to emerging synthetic paradigms that seek to combine the selectivity of biological systems with the flexibility of chemical methods.

| Property | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate | Traditional Trichloroacetimidates | Glycosyl Fluorides |

|---|---|---|---|

| Stability at Room Temperature | Excellent (crystalline solid) | Moderate (prone to decomposition) | Good (stable to silica gel chromatography) |

| Activation Conditions | Catalytic trifluoromethanesulfonic acid, -78°C | Catalytic Lewis or Brønsted acids | Lewis acids, elevated temperatures |

| Stereoselectivity Control | Excellent (solvent-dependent α/β selection) | Good (neighboring group dependent) | Good (temperature dependent) |

| Substrate Scope | Broad (primary and secondary acceptors) | Broad (limited by donor stability) | Moderate (acceptor nucleophilicity dependent) |

| Reaction Yield | Quantitative under optimized conditions | High (70-90% typical) | High (75-95% typical) |

| Functional Group Tolerance | Excellent | Good | Moderate |

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H45F6NO6S/c51-49(52,53)40-23-21-39(22-24-40)34-64-48(57-42-27-25-41(26-28-42)50(54,55)56)63-47-46(61-32-38-19-11-4-12-20-38)45(60-31-37-17-9-3-10-18-37)44(59-30-36-15-7-2-8-16-36)43(62-47)33-58-29-35-13-5-1-6-14-35/h1-28,43-47H,29-34H2/t43-,44-,45+,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIPCBRVKJJXQX-ZTQXLAMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H45F6NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458600 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468095-63-8 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate (CAS: 468095-63-8) is a complex carbohydrate derivative with significant potential for biological applications. This compound features a glucopyranose backbone modified with benzyl groups and trifluoromethyl functionalities that may enhance its biological activity. The aim of this article is to explore the biological properties of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is CHFNOS, with a molecular weight of approximately 901.96 g/mol. It is characterized by multiple benzyl ether groups and a sulfur-containing moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 901.96 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 123 °C |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of carbohydrate derivatives is often linked to their structural characteristics. In the case of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate, research indicates potential antibacterial and antifungal properties, attributed to the unique combination of functional groups present in its structure.

Antibacterial Activity

A study conducted on various carbohydrate derivatives demonstrated that modifications such as the introduction of bulky lipophilic groups can enhance antibacterial efficacy. The compound was tested against several bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the trifluoromethyl and benzyl groups may play a role in disrupting bacterial cell membranes or interfering with metabolic processes.

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was evaluated against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The observed MIC values indicate that the compound exhibits moderate antifungal activity, potentially making it a candidate for further development in antifungal therapies.

The exact mechanism by which 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, allowing for better interaction with microbial targets.

Case Studies

- Synthesis and Evaluation : A recent study synthesized this compound and evaluated its biological activity using standard antimicrobial assays. The results confirmed its potential as an antimicrobial agent .

- Predictive Modeling : Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted a broad spectrum of biological activities for similar carbohydrate derivatives, indicating that structural modifications can lead to enhanced bioactivity .

Scientific Research Applications

Organic Synthesis

a. Glycosylation Reactions

This compound is primarily utilized as a glycosyl donor in glycosylation reactions. Its structure allows for the formation of glycosidic bonds with high stereoselectivity. The presence of the trifluoromethyl group enhances the electrophilicity of the anomeric carbon, facilitating the reaction with nucleophiles.

b. Synthesis of Glycoconjugates

The compound can be employed in the synthesis of various glycoconjugates, which are essential in the development of glycoproteins and glycolipids. These glycoconjugates play crucial roles in cell recognition and signaling processes.

Medicinal Chemistry

a. Antiviral and Antitumor Agents

Research indicates that derivatives of this compound exhibit antiviral and antitumor activities. The trifluoromethyl groups contribute to the lipophilicity and metabolic stability of potential drug candidates, making them more effective against specific targets.

b. Development of Vaccines

The compound's ability to form stable conjugates with proteins makes it a candidate for vaccine development. Glycoconjugate vaccines have shown promise in eliciting strong immune responses against pathogens.

Material Science

a. Functional Polymers

In material science, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate can be used as a building block for functional polymers. Its reactive sites allow for polymerization processes that can lead to materials with tailored properties for specific applications.

Case Studies

Preparation Methods

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Intermediate

A key precursor in the synthesis of the target compound is 2,3,4,6-tetra-O-benzyl-D-glucopyranose. According to a patent process, this intermediate can be prepared by catalytic cleavage of octa-O-benzylsucrose with hydrochloric acid, yielding the tetra-O-benzylated glucopyranose in good yield and high purity without requiring chromatographic purification steps. This method offers a technically simple and scalable approach to obtain the protected sugar moiety essential for further functionalization.

Table 1: Summary of Preparation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

| Step | Starting Material | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Octa-O-benzylsucrose | Catalytic HCl cleavage | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, good yield | No chromatography required for scale-up |

Preparation of N-(p-trifluoromethylphenyl)formimidate Group

The formimidate functionality is introduced by reacting the thioglycoside intermediate with N-(p-trifluoromethylphenyl)formamidine derivatives under conditions that promote formation of the glycosyl formimidate. This group serves as a highly reactive glycosyl donor in subsequent glycosylation reactions.

The synthesis of such formimidates generally involves:

- Activation of the anomeric position of the thioglycoside.

- Reaction with p-trifluoromethylphenyl formamidine or related reagents.

- Use of mild Lewis acids or bases to facilitate the formation of the formimidate linkage.

Overall Synthetic Route and Considerations

The preparation of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate involves careful control of reaction conditions to preserve the stereochemistry at the anomeric center (alpha configuration) and to maintain the integrity of the protecting groups.

- The benzyl protecting groups provide stability and solubility advantages.

- The trifluoromethyl substituents increase the electrophilicity and stability of the glycosyl donor.

- Avoidance of chromatographic purification in early steps enhances scalability.

- Use of catalytic acid cleavage and selective nucleophilic substitutions are central to the process.

Data Table: Summary of Preparation Steps

Q & A

Q. What is the synthetic role of this compound in glycosylation reactions, and how is it prepared?

This compound serves as a highly reactive glycosyl donor in catalytic, stereoselective glycosylation reactions. Its synthesis involves two key steps:

- Step 1 : Reaction of the anomeric hydroxyl group of 2,3,4,6-tetra-O-benzoyl-α/β-D-glucopyranose with p-trifluoromethylphenyl isothiocyanate to form an intermediate thiocarbamate.

- Step 2 : Alkylation with p-trifluoromethylbenzyl bromide to install the leaving group, yielding the final formimidate donor . The electron-withdrawing trifluoromethyl groups enhance leaving-group ability, enabling efficient activation under mild conditions.

Q. How should researchers design glycosylation experiments using this donor?

Experimental design should consider:

- Activation Method : Protic acids (e.g., triflic acid) or Lewis acids (e.g., TMSOTf) activate the formimidate via protonation or coordination to the nitrogen atom, respectively .

- Solvent Selection : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis.

- Temperature : Reactions typically proceed at -20°C to 25°C, depending on the acid catalyst’s strength.

- Monitoring : Use TLC or HPLC to track reaction progress, as over-activation may lead to decomposition.

Advanced Research Questions

Q. What factors influence stereoselectivity (α/β) in glycosylations with this donor?

Stereoselectivity depends on:

- Catalyst Type : Protic acids (e.g., TfOH) favor α-selectivity (>90%) via an S1-like mechanism, while Lewis acids (e.g., BF·EtO) may shift selectivity depending on solvent polarity .

- Solvent Effects : Polar aprotic solvents stabilize oxocarbenium intermediates, enhancing α-selectivity. Nonpolar solvents may favor β-selectivity via associative pathways.

- Protecting Groups : The 2,3,4,6-tetra-O-benzyl configuration minimizes steric hindrance, allowing precise control over anomeric outcomes.

Q. How can researchers resolve contradictions in reported glycosylation efficiencies with this donor?

Discrepancies often arise from:

- Activation Conditions : Overly strong acids (e.g., TfO) may degrade the donor, while weak acids (e.g., CSA) result in incomplete activation.

- Moisture Sensitivity : Trace water hydrolyzes the formimidate, reducing yield. Ensure rigorous anhydrous protocols .

- Nucleophile Reactivity : Poorly reactive acceptors (e.g., hindered alcohols) necessitate optimized stoichiometry (1.2–2.0 equiv donor) .

Q. What computational or mechanistic studies support the activation pathway of this donor?

DFT studies suggest that protonation of the formimidate nitrogen by TfOH generates a reactive oxocarbenium ion intermediate. The trifluoromethyl groups stabilize the transition state via inductive effects, lowering activation energy. Experimental evidence includes:

- Kinetic Isotope Effects : H/H KIE studies confirm a stepwise mechanism .

- NMR Monitoring : F NMR reveals rapid acid-induced deshielding of the CF groups during activation.

Methodological Recommendations

Q. Table 1: Key Synthetic and Activation Parameters

Q. Table 2: Troubleshooting Common Issues

| Issue | Solution |

|---|---|

| Low Yield | Pre-activate donor with acid for 5 min before adding acceptor |

| β-Selectivity in α-Promoting Conditions | Check for residual Lewis bases (e.g., EtN) |

| Donor Decomposition | Use freshly distilled solvents and lower acid equivalents |

Safety and Handling

Q. What precautions are required for handling this compound?

- Stability : Store under inert gas (N/Ar) at -20°C in benzene solution to prevent hydrolysis .

- Toxicity : Avoid inhalation; use fume hoods due to potential release of volatile thiobenzyl byproducts.

- Decomposition : Quench reactions with aqueous NaHCO to neutralize residual acid.

Data Interpretation

Q. How should researchers analyze conflicting stereoselectivity data across studies?

Conduct side-by-side comparisons using identical conditions (catalyst, solvent, temperature). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.